(6-Aminonaphthalen-2-yl)methanol

Übersicht

Beschreibung

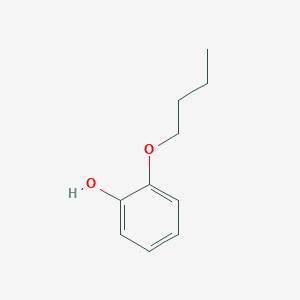

“(6-Aminonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol .

Synthesis Analysis

The synthesis of a compound similar to “(6-Aminonaphthalen-2-yl)methanol” was described in a study . The compound was synthesized by adding PCC (Pyridinium chlorochromate) to a solution of “(6-Aminonaphthalen-2-yl)methanol” in dichloromethane at 0 ºC. The reaction was monitored by TLC (Thin Layer Chromatography) .Wissenschaftliche Forschungsanwendungen

Solvation Dynamics in Methanol

(6-Aminonaphthalen-2-yl)methanol has been studied in the context of solvation dynamics in methanol. Research involving probe molecules similar to 6-Aminonaphthalen-2-yl)methanol, like 1-aminonaphthalene, in methanol has been conducted to understand ultrafast dynamics through experiments and molecular dynamics simulations. These studies reveal new insights into the fast decay components in methanol's solvation response (Rosenthal et al., 1994).

Hydrogen Bonding Dynamics in Excited States

Investigations using time-dependent density functional theory (TDDFT) have explored the excited-state hydrogen bonding dynamics of molecules like 6-amino-3-((thiophen-2-yl) methylene)-phthalide in methanol solution. These studies highlight how the intermolecular hydrogen bond changes in electronically excited states, providing crucial information for understanding molecular interactions in solvents (Dong et al., 2011).

Capillary Electrophoresis for Amino Derivatives

Capillary electrophoretic methods have been developed to separate and determine carcinogenic amino derivatives of polycyclic aromatic hydrocarbons, which are structurally related to (6-Aminonaphthalen-2-yl)methanol. Such methods are crucial for analyzing these compounds' mobility and detection limits in various conditions (Pumera et al., 2001).

Palladium-Catalyzed Synthesis

(6-Aminonaphthalen-2-yl)methanol and similar compounds have been synthesized through palladium-catalyzed C-H halogenation reactions. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional synthesis methods (Xiuyun Sun et al., 2014).

Docking Studies for Antibacterial Activity

Docking studies have been carried out on compounds structurally related to (6-Aminonaphthalen-2-yl)methanol, providing insights into their potential antibacterial activity. Such studies are essential for understanding the interaction between these compounds and biological targets (Shahana & Yardily, 2020).

Solubility Studies

The solubility of compounds like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in solvents including methanol has been studied. These studies help in understanding the solubility characteristics of naphthalene derivatives in various solvents (Yan et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “(2-Aminonaphthalen-6-yl)methanol”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

(6-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPGEXFVAUMAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminonaphthalen-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.